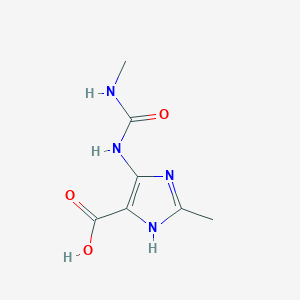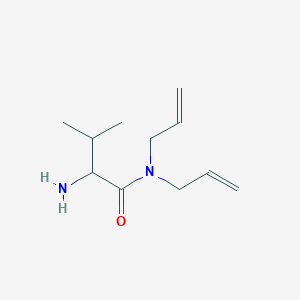
7-Amino-3-ethyl-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-ethyl-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This particular compound is notable for its unique structural features, which include an amino group at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 4th position of the chromen-2-one core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired ethyl and methyl groups.
-
Pechmann Condensation
Reagents: Substituted phenol, β-ketoester.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: Typically carried out under reflux conditions with the removal of water to drive the reaction to completion.
-
Industrial Production Methods
Green Chemistry Approaches: Recent advancements have focused on using environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the synthesis process. For example, the use of ionic liquids and microwave-assisted synthesis has been explored to enhance reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the amino group can lead to the formation of nitro derivatives or other oxidized products.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction of the chromenone core can lead to the formation of dihydro derivatives.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups at the amino or ethyl positions.
科学的研究の応用
7-Amino-3-ethyl-4-methyl-2H-chromen-2-one has been extensively studied for its applications in various scientific fields:
-
Chemistry
- Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
- Employed in the synthesis of other complex organic molecules as a building block.
-
Biology
- Acts as a fluorescent marker for studying biological processes and imaging.
- Used in enzyme assays to monitor the activity of specific enzymes.
-
Medicine
- Investigated for its potential anticancer, antimicrobial, and antiviral activities.
- Explored as a candidate for drug development due to its ability to interact with various biological targets.
-
Industry
- Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
- Applied in the development of materials for electronic and photonic devices.
作用機序
The mechanism of action of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their activity and function.
- Receptors: It may bind to specific receptors, modulating their signaling pathways.
-
Pathways Involved
- The compound can influence cellular processes such as apoptosis, cell proliferation, and signal transduction by interacting with key proteins and enzymes involved in these pathways.
類似化合物との比較
7-Amino-3-ethyl-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives to highlight its uniqueness:
-
Similar Compounds
- 7-Amino-4-methylcoumarin
- 3-Ethyl-7-hydroxycoumarin
- 4-Methyl-7-hydroxycoumarin
-
Uniqueness
- The presence of both amino and ethyl groups in the structure provides unique chemical and biological properties.
- Its specific substitution pattern enhances its fluorescence properties, making it a valuable tool in analytical and biological applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
7-amino-3-ethyl-4-methylchromen-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6H,3,13H2,1-2H3 |
InChIキー |
QELJSRMHQJVTAT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C=C(C=C2)N)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)





![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)





